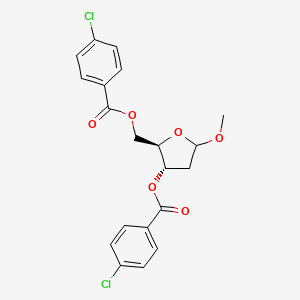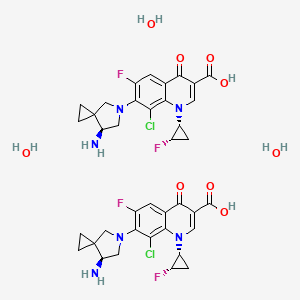![molecular formula C16H28O7 B7949510 2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7949510.png)
2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosiridin is a chemical compound isolated from the plant Rhodiola sachalinensis. It is a monoterpene glycoside known for its potential therapeutic properties, particularly in the treatment of depression and senile dementia. Rosiridin has been shown to inhibit monoamine oxidases A and B, enzymes that play a crucial role in the breakdown of neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rosiridin can be synthesized through the glycosylation of rosiridol with glucose. The absolute stereostructure of rosiridin was determined using the modified Mosher’s method . The synthesis involves the following steps:
Isolation of Rosiridol: Rosiridol is isolated from the roots of Rhodiola sachalinensis.
Glycosylation: Rosiridol undergoes glycosylation with glucose to form rosiridin.
Industrial Production Methods: Industrial production of rosiridin typically involves the extraction of the compound from Rhodiola sachalinensis roots. The extraction process includes:
Harvesting: The roots of Rhodiola sachalinensis are harvested.
Extraction: The roots are subjected to solvent extraction to isolate rosiridin.
Purification: The extracted compound is purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Rosiridin undergoes various chemical reactions, including:
Oxidation: Rosiridin can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in rosiridin.
Substitution: Substitution reactions can occur at specific sites on the rosiridin molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rosiridin can lead to the formation of hydroxylated derivatives.
Scientific Research Applications
Rosiridin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in phytochemical studies.
Biology: Studied for its effects on oxidative stress and neuroinflammation.
Medicine: Investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Huntington’s disease
Industry: Utilized in the development of nutraceuticals and dietary supplements.
Mechanism of Action
Rosiridin exerts its effects primarily through the inhibition of monoamine oxidases A and B. By inhibiting these enzymes, rosiridin increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism is beneficial in the treatment of depression and cognitive impairments . Additionally, rosiridin has been shown to modulate oxidative stress and neuroinflammatory pathways, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
Rosiridin is unique among monoterpene glycosides due to its potent inhibitory effects on monoamine oxidases. Similar compounds include:
Rosarin: Another monoterpene glycoside found in Rhodiola species.
Rosavin: Known for its adaptogenic properties.
Rosin: A phenylpropanoid glycoside with antioxidant activity.
Compared to these compounds, rosiridin has a more pronounced effect on monoamine oxidase inhibition, making it particularly valuable in the treatment of mood disorders and neurodegenerative diseases.
Properties
IUPAC Name |
2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPYEEMQIFDGSQ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC(/C(=C/COC1C(C(C(C(O1)CO)O)O)O)/C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid](/img/structure/B7949436.png)







![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7949519.png)




![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B7949543.png)
